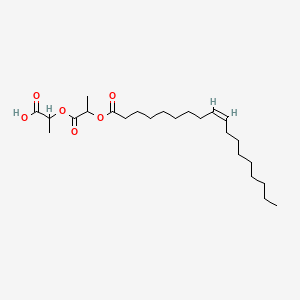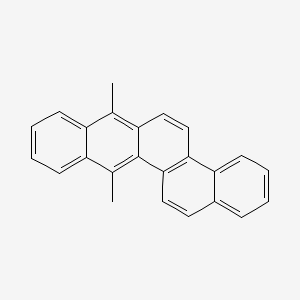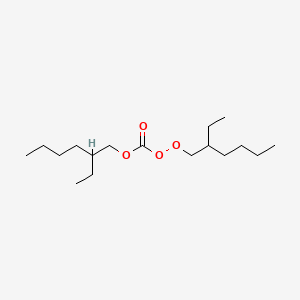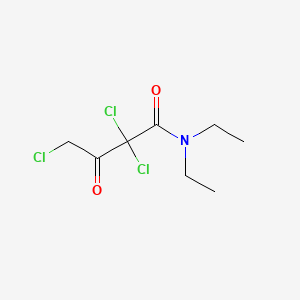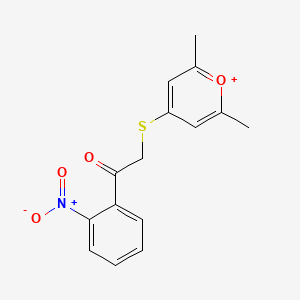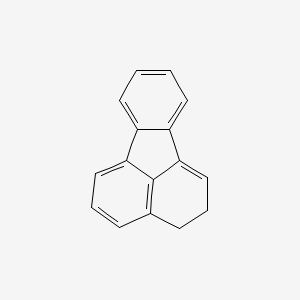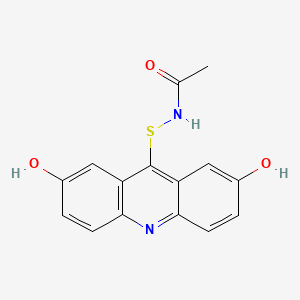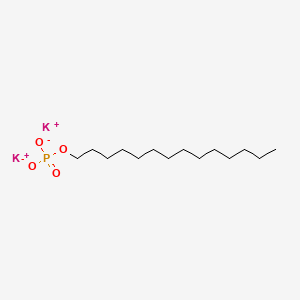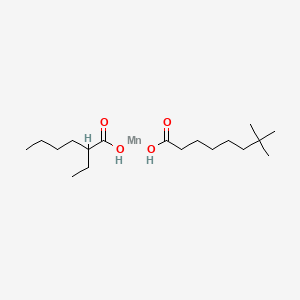
(2-Ethylhexanoato-O)(neodecanoato-O)manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexanoato-O)(neodecanoato-O)manganese is a chemical compound with the molecular formula C18H36MnO4 and a molecular weight of 371.414089. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)manganese typically involves the reaction of manganese salts with 2-ethylhexanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethylhexanoato-O)(neodecanoato-O)manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of manganese, which can exist in multiple oxidation states .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state manganese compounds, while reduction may yield lower oxidation state manganese compounds .
Aplicaciones Científicas De Investigación
(2-Ethylhexanoato-O)(neodecanoato-O)manganese has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an imaging agent.
Mecanismo De Acción
The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)manganese involves its interaction with molecular targets and pathways in various systems. In catalytic applications, the manganese center plays a crucial role in facilitating the transfer of electrons and promoting chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparación Con Compuestos Similares
Manganese(II) acetate: Another manganese compound used in similar applications but with different ligands.
Manganese(III) acetylacetonate: Known for its use as a catalyst in organic synthesis.
Manganese(II) chloride: Commonly used in laboratory and industrial settings for various chemical reactions.
Uniqueness: (2-Ethylhexanoato-O)(neodecanoato-O)manganese is unique due to its specific combination of ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other manganese compounds may not be as effective .
Propiedades
Número CAS |
94247-30-0 |
|---|---|
Fórmula molecular |
C18H36MnO4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
7,7-dimethyloctanoic acid;2-ethylhexanoic acid;manganese |
InChI |
InChI=1S/C10H20O2.C8H16O2.Mn/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
LOQMKFSFQTUFAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CC(C)(C)CCCCCC(=O)O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





